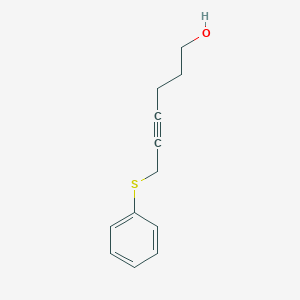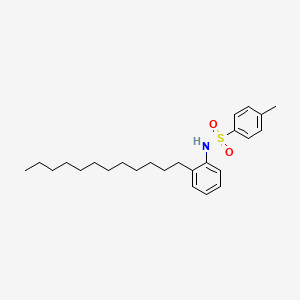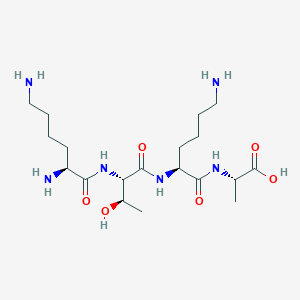
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- is a chemical compound with a unique structure that includes an azepine ring, a carboxamide group, and an octyl chain
Méthodes De Préparation
The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines and carboxylic acids or their derivatives.
Attachment of the Octyl Chain: The octyl chain is attached via alkylation reactions, often using octyl halides under basic conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- can be compared with similar compounds such as:
1H-Azepine-1-carboxamide, hexahydro-2-oxo-: This compound lacks the octyl chain, which may affect its solubility and biological activity.
N,N’-Hexane-1,6-diylbis(hexahydro-2-oxo-1H-azepine-1-carboxamide): This compound has a different structure with two azepine rings connected by a hexane chain, leading to different chemical and biological properties.
The uniqueness of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
143028-73-3 |
|---|---|
Formule moléculaire |
C15H28N2O2 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
N-octyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-9-12-16-15(19)17-13-10-7-8-11-14(17)18/h2-13H2,1H3,(H,16,19) |
Clé InChI |
VGNLTWXYTHRFIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)N1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
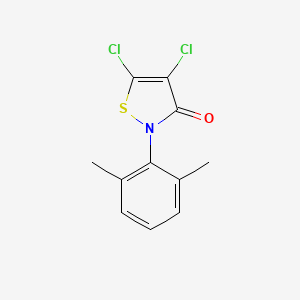
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
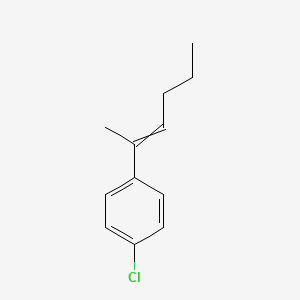
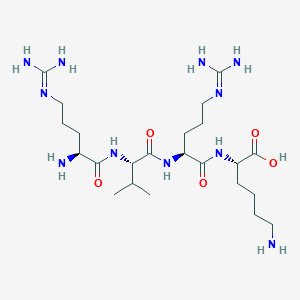


![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)
